6-Aminocoumarin hydrochloride
Overview
Description
6-Aminocoumarin hydrochloride is used as a pharmaceutical intermediate . It is insoluble in water .
Synthesis Analysis
6-Aminocoumarin has been reacted with single and double molarity of d-glucose forming Schiff’s base and bis-compound derivatives. It was also reacted with CS2 in phase transfer catalysis condition producing dithiocarbamate, which was used as an intermediate for the preparation of fused and polyfused derivatives . Additionally, it was reacted with dicarbonyl compounds via the condensation reaction to give the polycarbonyl derivatives .Molecular Structure Analysis
The molecular formula of 6-Aminocoumarin is C9H7NO2 . The average mass is 161.157 Da and the monoisotopic mass is 161.047684 Da .Chemical Reactions Analysis
6-Aminocoumarin was reacted with ethyl cyanoacetate via the addition and condensation reaction mechanisms . The kinetics of the base hydrolysis of 6-aminocoumarin and some of its derivatives was studied spectrophotometrically in aqueous medium at 298 K under pseudo-first-order conditions .Physical And Chemical Properties Analysis
6-Aminocoumarin has a molecular formula of C9H7NO2, an average mass of 161.157 Da, and a monoisotopic mass of 161.047684 Da .Scientific Research Applications
Photophysical Properties and Sensing Applications
- Intramolecular Charge Transfer and Fluorescent Properties : 6-Aminocoumarins, especially due to their red-shifted emissions, mega Stokes shifts, and significant solvatochromism, are increasingly used in bioimaging and biosensing applications. Their spectral characteristics, including weak emission intensities, are primarily attributed to substantial intramolecular charge transfer, which influences their fluorescent properties. This understanding has implications for the design of novel fluorescent probes (Liu, Cole, & Xu, 2017).
Solvent Interaction Studies
- Deactivation in Nonpolar Aprotic Solvents : Studies have shown that 6-aminocoumarin (6AC) undergoes fast nonradiative deactivation processes in nonpolar aprotic solvents. This involves interactions between close-lying electronic states, indicating solvent effects on emission spectra and fluorescence yield of 6AC (Krystkowiak et al., 2012).
- Hydrogen Bonding Effects in Protic Solvents : In protic solvents, intermolecular hydrogen-bonding interactions with 6AC facilitate nonradiative processes, leading to efficient internal conversion. This suggests a significant influence of solvent properties on the photophysical behavior of 6AC (Krystkowiak, Dobek, & Maciejewski, 2013).
Synthesis and Chemical Behavior
- Novel Derivatives and Kinetic Studies : Synthesis of various derivatives of 6-aminocoumarin has been explored, including reactions with d-glucose and ethyl cyanoacetate. Kinetic studies of base hydrolysis of these derivatives provide insights into their stability and reaction mechanisms, which are valuable for pharmaceutical applications (Abd Allah & Nassr, 2016).
- Antimicrobial Properties of Derivatives : Several derivatives of 6-aminocoumarin have been synthesized and screened for antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Mulwad & Mir, 2008).
Applications in Biological Studies
- Fused Heterocycles Synthesis : Aminocoumarins, including 6-aminocoumarin, serve as precursors in synthesizing various fused heterocycles, demonstrating their importance in medicinal chemistry and drug development (Saigal, Shareef, Rahman, & Khan, 2019).
- DNA Gyrase and Topoisomerase Inhibition : Aminocoumarin antibiotics, structurally related to 6-aminocoumarin, have shown effectiveness in inhibiting DNA gyrase and DNA topoisomerase IV in bacteria, crucial for developing antibiotics (Alt, Mitchenall, Maxwell, & Heide, 2011).
Safety And Hazards
Future Directions
Coumarin and their derivatives are important groups of heterocyclic compounds. They have attracted considerable interest because of their great biological importance . The research and development of coumarin, sulfonamide-based pharmacology, and medicinal chemistry have become active topics, and attracted the attention of medicinal chemists, pharmacists, and synthetic chemists .
properties
IUPAC Name |
6-aminochromen-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIGAIXSSYAHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50981714 | |
Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminocoumarin hydrochloride | |
CAS RN |
63989-79-7 | |
Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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